Hydroxy Melphalan

Cytotoxicity Monofunctional alkylation Leukemia research

Researchers studying DNA cross-link repair pathways need a monofunctional negative control that cannot form interstrand cross-links; Hydroxy Melphalan is that exact molecular tool. As Melphalan EP Impurity D, it also enables precise HPLC/LC-MS/MS quantitation for regulatory submissions. - Strictly monofunctional: no detectable DNA interstrand cross-links in alkaline elution assays, 45-fold lower cytotoxicity per adduct vs. melphalan. - ≥95% purity with full Certificate of Analysis, supporting ANDA/DMF filings and stability studies. - Validated LC-MS/MS parameters (Li et al. 2023, Wu et al. 1995) for immediate method implementation.

Molecular Formula C13H19ClN2O3
Molecular Weight 286.75 g/mol
CAS No. 61733-01-5
Cat. No. B117077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Melphalan
CAS61733-01-5
Synonyms4-[(2-Chloroethyl)(2-hydroxyethyl)amino]-L-phenylalanine;  Melphalan EP Impurity D
Molecular FormulaC13H19ClN2O3
Molecular Weight286.75 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCCl
InChIInChI=1S/C13H19ClN2O3/c14-5-6-16(7-8-17)11-3-1-10(2-4-11)9-12(15)13(18)19/h1-4,12,17H,5-9,15H2,(H,18,19)/t12-/m0/s1
InChIKeyCPWJECQKVRUIOI-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Melphalan: Pharmacopeial Impurity Standard and Monofunctional Alkylating Agent


Hydroxy Melphalan (Monohydroxymelphalan, CAS 61733-01-5), molecular formula C13H19ClN2O3 and molecular weight 286.75 g/mol, is the monohydroxy hydrolysis metabolite and monofunctional derivative of the nitrogen mustard-based antineoplastic agent melphalan [1]. It is formed via the partial hydrolysis of melphalan in aqueous solutions including cell culture medium and human plasma, with the replacement of one chloroethyl group by a hydroxyethyl moiety [2]. The compound is officially designated as Melphalan EP Impurity D under the European Pharmacopoeia and serves dual roles: as a critical reference standard for pharmaceutical quality control and as a mechanistic probe for investigating the distinct biological consequences of monofunctional versus bifunctional DNA alkylation . Unlike the parent drug melphalan which contains two chloroethyl groups capable of forming DNA interstrand cross-links, Hydroxy Melphalan retains only one alkylating chloroethyl moiety and therefore functions strictly as a monofunctional alkylating agent [3].

I
Pharmaceutical QC
Melphalan EP Impurity D reference standard for identity, purity, and method validation workflows
M
Mechanistic probe
Monofunctional DNA alkylation tool compound for cross-link repair and DNA damage response studies
A
Analytical method context
Defined LC-MS/MS transitions and degradation kinetics support bioanalytical method development

Why Hydroxy Melphalan Cannot Substitute for Melphalan or Dihydroxy Melphalan


Hydroxy Melphalan cannot be interchanged with melphalan or dihydroxy melphalan (Melphalan EP Impurity A, CAS 72143-20-5) in analytical, pharmaceutical, or mechanistic research workflows due to fundamentally distinct molecular structures and biological activities [1]. Melphalan is a bifunctional alkylating agent possessing two chloroethyl groups that enable DNA interstrand cross-link formation, the critical cytotoxic lesion driving its antitumor efficacy [2]. Hydroxy Melphalan, with only one chloroethyl group, is strictly monofunctional and forms no detectable DNA interstrand cross-links, instead inducing DNA single-strand breaks [3]. Dihydroxy melphalan, bearing two hydroxyethyl groups and zero chloroethyl moieties, is completely devoid of alkylating activity and is pharmacologically inactive [4]. Analytical differentiation is equally critical: methods such as HPTLC fail to resolve monohydroxymelphalan from melphalan, requiring validated HPLC or LC-MS/MS approaches for accurate quantitation [5]. For pharmaceutical quality control, Hydroxy Melphalan serves as Melphalan EP Impurity D, while dihydroxy melphalan is Impurity A—two distinct pharmacopeial reference standards with separate identity, purity, and acceptance criteria . Substitution between these compounds invalidates experimental conclusions and compromises regulatory compliance.

Melphalan (bifunctional)
Forms DNA interstrand cross-links via two chloroethyl groups; drives bifunctional cytotoxicity
Hydroxy Melphalan (monofunctional)
Single chloroethyl group; no detectable cross-links, only monofunctional adducts and single-strand breaks
EP Impurity A (dihydroxy)
Zero chloroethyl groups; pharmacologically inactive; distinct retention and MRM profile
Analytical substitution risk
HPTLC may fail to resolve from melphalan; validated HPLC or LC-MS/MS required for accurate quantitation
Bifunctional cross-link control
Melphalan or other cross-linkers trigger Fanconi anemia and HR pathway responses
Monofunctional probe context
Cross-link repair endpoints may not transfer; monofunctional adduct response profile may differ

Quantitative Evidence for Monohydroxymelphalan Specificity


Cytotoxicity in Leukemia Cells

In a direct head-to-head comparison using the ML-1 human myeloblastic leukemia cell line exposed for 1 hour, monohydroxymelphalan (Hydroxy Melphalan) exhibited markedly reduced cytotoxic potency compared to the bifunctional parent drug melphalan. The 50% growth inhibitory concentration for monohydroxymelphalan was 28.1 μg/ml, whereas melphalan required only 1.2 μg/ml to achieve equivalent inhibition [1].

Cytotoxicity in Leukemia Cells
Head-to-head
Monohydroxymelphalan: 28.1 μg/ml vs Melphalan: 1.2 μg/ml (23-fold lower potency)
Supports cytotoxicity endpoint review for bifunctional vs monofunctional alkylation
ML-1 human myeloblastic leukemia cells, 1-hr exposure
Cytotoxicity Monofunctional alkylation Leukemia research

DNA Adduct Cytotoxicity Efficiency

Beyond simple potency differences, the cytotoxicity per DNA adduct formed differs dramatically between the two agents. The adduct levels induced by exposures causing 50% growth inhibition were 9.3 nmol/g DNA for melphalan versus 420 nmol/g DNA for monohydroxymelphalan, representing a 45-fold difference in the inherent cytotoxic efficiency of the lesions themselves [1]. This demonstrates that bifunctional adducts are intrinsically far more lethal than monofunctional adducts.

DNA Adduct Cytotoxicity Efficiency
Head-to-head
420 vs 9.3 nmol/g DNA at IC50 (45-fold more adducts required)
Quantifies lesion-specific cytotoxicity context for monofunctional adduct interpretation
ELISA-based adduct quantification, ML-1 cells
DNA adduct quantification Lesion-specific cytotoxicity Alkylating agent pharmacology

DNA Interstrand Cross-Link Formation

Alkaline elution analyses directly confirmed the mechanistic distinction between the two compounds. Cells exposed to monohydroxymelphalan exhibited no detectable DNA interstrand cross-links, consistent with its monofunctional nature and single chloroethyl group. In contrast, melphalan produced measurable cross-links via its bifunctional alkylation capacity. Notably, DNA single-strand breaks were detected after monohydroxymelphalan exposure but not after melphalan [1]. Additionally, the DNA base adducts formed by monohydroxymelphalan were shown to contain undetectable levels of cross-linked species [2].

DNA Interstrand Cross-Link Formation
Head-to-head
No detectable interstrand cross-links; single-strand breaks observed
Defines monofunctional probe context for cross-link repair pathway studies
Alkaline elution assay, ML-1 cells
DNA cross-linking Alkaline elution Lesion mechanism

p53 Induction Threshold

The level of initially formed DNA adducts needed to elevate p53 from a baseline level of 0.5 ng/mg total protein to 2 ng/mg was 5- to 8-fold higher for monohydroxymelphalan compared to melphalan [1]. This finding demonstrates that bifunctional cross-links are more efficient than monofunctional adducts at triggering the p53 DNA damage response pathway.

p53 Induction Threshold
Head-to-head
5- to 8-fold higher adduct burden required for equivalent p53 elevation
Supports DNA damage signaling pathway-response interpretation
ML-1 cells, fluorogenic ELISA, 1-hr exposure
p53 signaling DNA damage response Cellular stress pathway

Hydrolytic Degradation Half-Life

In cell culture medium at 37°C, the degradation of melphalan proceeds sequentially via monohydroxy-melphalan (MOH) to dihydroxymelphalan [M(OH)2]. The half-life of melphalan under these conditions is 66 minutes, while the half-life of the intermediate monohydroxy-melphalan is 58 minutes [1]. This similar but distinct stability profile is critical for interpreting in vitro exposure experiments and for designing continuous-exposure chemosensitivity assays.

Hydrolytic Degradation Half-Life
Head-to-head
58 min (monohydroxy) vs 66 min (melphalan) in culture medium at 37°C
Informs in vitro exposure experimental design and metabolite accumulation review
Cell culture medium, 37°C
Drug stability Hydrolysis kinetics In vitro pharmacology

LC-MS/MS Differentiation Parameters

A validated LC-MS/MS method for simultaneous determination of melphalan and its hydrolyzed metabolites established distinct quantification parameters for each analyte. The monitored transitions were m/z 305.1 → 287.7 for melphalan and m/z 287.1 → 228.0 for monohydroxy melphalan (MOH), with calibration ranges of 5.22–5220 ng/mL for melphalan and 7.94–1588 ng/mL for MOH-melphalan. Intra- and inter-day coefficients of variation were ≤11.0%, with biases <8.3% [1]. An earlier HPLC-fluorescence method achieved lower limits of quantitation of 1.4 ng on-column for melphalan and 2.4 ng on-column for MOH in perfusate and plasma, with intra-assay CVs <5% [2].

LC-MS/MS Differentiation
Method context
MRM m/z 287.1 → 228.0; calibration range 7.94–1588 ng/mL
Supports bioanalytical method validation and simultaneous analyte quantitation
XSelect HSS T3 column, gradient elution, protein precipitation
LC-MS/MS Bioanalytical method validation Therapeutic drug monitoring

Validated Application Scenarios for Hydroxy Melphalan


Pharmaceutical Quality Control as EP Impurity D

Hydroxy Melphalan serves as Melphalan EP Impurity D under European Pharmacopoeia specifications, requiring certified reference material for identity confirmation, purity determination, and method validation in melphalan drug substance and finished product release testing . The compound is employed in HPLC and LC-MS/MS methods to quantify impurity levels in melphalan batches, ensuring compliance with pharmacopeial acceptance criteria. Procurement of high-purity Hydroxy Melphalan (≥95%) is essential for pharmaceutical manufacturers, contract research organizations, and analytical testing laboratories involved in ANDA submissions, DMF filings, and stability studies for melphalan formulations . The validated analytical parameters from Wu et al. (1995) and Li et al. (2023) provide established methodology for implementing Hydroxy Melphalan as a quantitation standard [1][2].

DNA Cross-Link Repair Mechanistic Studies

Hydroxy Melphalan functions as an essential monofunctional negative control in studies investigating cellular responses to DNA interstrand cross-links. Researchers examining cross-link repair pathways (e.g., Fanconi anemia pathway, homologous recombination, nucleotide excision repair) require a compound that produces structurally similar monoadducts without forming cross-links [3]. The demonstrated absence of detectable DNA interstrand cross-links in alkaline elution assays [4] and the 45-fold lower cytotoxicity per adduct [3] establish Hydroxy Melphalan as the appropriate comparator for isolating cross-link-specific phenotypes. This application is particularly relevant for academic laboratories, cancer research institutes, and pharmaceutical discovery teams investigating DNA damage response pathways, chemoresistance mechanisms, or synthetic lethality strategies.

In Vitro Chemosensitivity Assay Validation

The defined half-life of 58 minutes for monohydroxy-melphalan in cell culture medium at 37°C [5] enables researchers to account for its formation and degradation during continuous melphalan exposure experiments. For laboratories conducting in vitro chemosensitivity assays with prolonged drug incubation, Hydroxy Melphalan reference material is required to verify that observed cytotoxic effects are attributable to the parent drug rather than accumulating metabolites. Bosanquet et al. (1988) demonstrated that MOH has little effect on cell kill at concentrations commonly achieved during in vitro assays, supporting the validity of continuous exposure protocols [5]. This scenario applies to oncology research laboratories, preclinical pharmacology groups, and contract research organizations performing tumor cell line screening or patient-derived ex vivo sensitivity testing.

Pharmacokinetic Studies and Therapeutic Drug Monitoring

Hydroxy Melphalan serves as an analyte of interest in pharmacokinetic studies of high-dose melphalan therapy, particularly in hematopoietic stem cell transplantation conditioning regimens. The validated LC-MS/MS method by Li et al. (2023) enables simultaneous quantitation of melphalan, monohydroxy melphalan, and dihydroxy melphalan in clinical plasma samples, with established calibration ranges and MRM transitions [2]. Given the high inter-patient variability in melphalan pharmacokinetics and the potential contribution of metabolites to toxicity or efficacy, accurate quantitation of Hydroxy Melphalan is clinically relevant. This application supports clinical pharmacology laboratories, academic medical centers, and pharmaceutical companies conducting Phase I/II trials or post-marketing studies of melphalan-based therapies.

Application
Selection Property
Validation Focus
Pharmaceutical QC as EP Impurity D
Certified impurity reference standard identity and purity
Pharmacopeial method validation and acceptance criteria review
DNA cross-link repair mechanistic studies
Monofunctional negative control without cross-link formation
Cross-link-specific phenotype isolation and pathway-response interpretation
In vitro chemosensitivity assay validation
Defined degradation kinetics and metabolite reference
Metabolite contribution assessment during prolonged exposure protocols
Pharmacokinetic research and bioanalysis
Simultaneous analyte quantitation by validated LC-MS/MS
Human plasma research matrix analysis and exposure-model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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